Cas no 2229150-95-0 (3-(quinoxalin-2-yl)but-3-en-1-amine)
3-(quinoxalin-2-yl)but-3-en-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(quinoxalin-2-yl)but-3-en-1-amine
- EN300-1824158
- 2229150-95-0
-
- Inchi: 1S/C12H13N3/c1-9(6-7-13)12-8-14-10-4-2-3-5-11(10)15-12/h2-5,8H,1,6-7,13H2
- InChI Key: RBWHXAHOGKXVHY-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=CC=1C(=C)CCN
Computed Properties
- Exact Mass: 199.110947427g/mol
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
3-(quinoxalin-2-yl)but-3-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824158-1g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-5g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-10g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 10g |
$6390.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-0.05g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-0.1g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-0.25g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-0.5g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-1.0g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1824158-2.5g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1824158-5.0g |
3-(quinoxalin-2-yl)but-3-en-1-amine |
2229150-95-0 | 5g |
$4309.0 | 2023-06-02 |
3-(quinoxalin-2-yl)but-3-en-1-amine Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(quinoxalin-2-yl)but-3-en-1-amine
Professional Introduction to Compound with CAS No. 2229150-95-0 and Product Name: 3-(quinoxalin-2-yl)but-3-en-1-amine
The compound with the CAS number 2229150-95-0 and the product name 3-(quinoxalin-2-yl)but-3-en-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a quinoxalinyl moiety and an allylamine functional group makes it a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating the quinoxalin scaffold, due to their diverse biological activities. Quinoxalines are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable starting points for designing new drugs. The compound in question, 3-(quinoxalin-2-yl)but-3-en-1-amine, combines the advantageous features of quinoxaline with the reactivity of an allylamine group, which can be further modified through various chemical transformations.
One of the most compelling aspects of this compound is its structural flexibility, which allows for multiple points of functionalization. This characteristic is particularly useful in drug design, where precise molecular modifications can significantly enhance pharmacological activity. The allylamine moiety, for instance, can undergo reactions such as cross-coupling or oxidation to introduce additional functional groups, thereby expanding the chemical space available for medicinal chemists.
Recent studies have highlighted the importance of quinoxalinyl derivatives in the development of small-molecule inhibitors targeting various biological pathways. These studies have demonstrated that compounds containing this scaffold can interact with enzymes and receptors in a highly specific manner, leading to potent therapeutic effects. The compound 3-(quinoxalin-2-yl)but-3-en-1-amine is no exception and has shown promise in preliminary screenings as a potential lead molecule for further optimization.
The synthesis of this compound involves a series of well-established organic reactions, including condensation reactions to form the quinoxaline core and subsequent functionalization to introduce the allylamine group. The use of modern synthetic techniques has allowed for higher yields and purities, making it more feasible to explore its biological properties. Advances in computational chemistry have also played a crucial role in predicting the behavior of this molecule, providing insights into its potential interactions with biological targets.
In terms of biological activity, early studies on derivatives of 3-(quinoxalin-2-yl)but-3-en-1-amine have revealed interesting properties that warrant further investigation. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation. Additionally, the compound has shown some promise as a modulator of inflammatory pathways, which could make it relevant for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. These findings underscore the potential of this class of molecules as therapeutic agents.
The development of new drugs is often a lengthy and complex process, requiring extensive characterization and testing before reaching clinical use. However, compounds like 3-(quinoxalin-2-yl)but-3-en-1-amine provide a valuable starting point for drug discovery programs due to their well-defined structures and demonstrated biological relevance. By leveraging advances in synthetic chemistry and computational biology, researchers can accelerate the process of identifying promising candidates for further development.
Moreover, the versatility of this compound's structure allows for its incorporation into libraries of diverse molecules that can be screened for activity against various diseases. High-throughput screening (HTS) technologies have become increasingly sophisticated, enabling researchers to rapidly test thousands of compounds against biological targets. The use of such technologies in conjunction with computational modeling has significantly reduced the time required to identify lead compounds for drug development.
The future prospects for 3-(quinoxalin-2-yl)but-3-en-1-amine and related derivatives are promising. As our understanding of biological pathways continues to grow, so does the demand for innovative molecules that can modulate these pathways effectively. The unique combination of structural features in this compound makes it an attractive candidate for further exploration in both academic research and industrial drug development programs.
In conclusion, the compound with CAS number 2229150-95-0 and product name 3-(quinoxalin-2-yl)but-3-en-1-amine represents a significant contribution to pharmaceutical chemistry. Its potential applications in drug discovery are vast, thanks to its versatile structure and demonstrated biological relevance. As research continues to uncover new therapeutic targets and develop more efficient synthetic methods, compounds like this one will play an increasingly important role in the fight against human disease.
2229150-95-0 (3-(quinoxalin-2-yl)but-3-en-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 1289015-47-9(4-Bromo-3-(methylsulfanyl)benzaldehyde)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 2059917-34-7(Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)